H-D-Cys(trt)-otbu hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

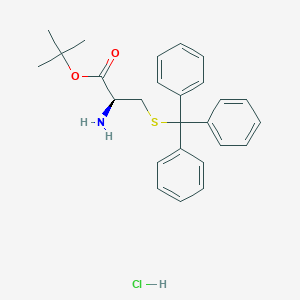

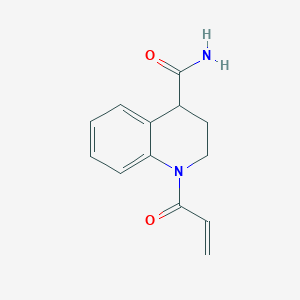

“H-D-Cys(trt)-otbu hcl” is a chemical compound used for research purposes. It is also known as S-Trityl-D-cysteine . The CAS number for this compound is 439089-10-8.

Synthesis Analysis

The synthesis of peptides containing Cys presents special challenges to the peptide chemist. Careful planning of the synthetic strategy is essential, if the peptide possessing the correct structure is to be obtained in good yield . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is particularly recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure .

Molecular Structure Analysis

The molecular formula of “H-D-Cys(trt)-otbu hcl” is C26H29NO2S. The molecular weight of this compound is 419.58.

Chemical Reactions Analysis

Peptides containing Cys can exist in either reduced (sulfhydryl) or oxidized inter/intra chain disulfide bonded forms . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .

Applications De Recherche Scientifique

Peptide Synthesis and Modification

The synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor, benefits from microwave-assisted solid-phase synthesis techniques. The use of H-D-Cys(trt)-otbu hcl in these processes accelerates reaction times and improves yield and purity, as seen in the coupling reactions between Fmoc-Arg(Pbf)-OH and high-loading H-Gly-Trt(2-Cl) resin under microwave heating. This method is applicable to the synthesis of linear pentapeptides and their subsequent cyclization, showcasing the compound's utility in peptide synthesis (Yamada et al., 2012).

Sensor Development for Biological Applications

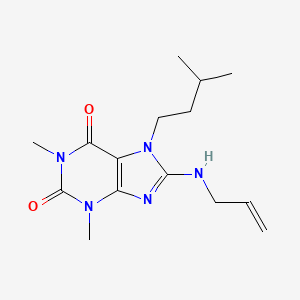

In the development of sensors for biological applications, the compound's ability to participate in selective reactions is crucial. For example, the creation of fluorescent probes with multiple binding sites for the discrimination of cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) relies on such selective chemistry. These probes enable simultaneous, accurate ratiometric monitoring of these biothiols, which are vital for maintaining redox homeostasis in biological systems (Yin et al., 2017).

Novel Chemical Reactions and Material Science

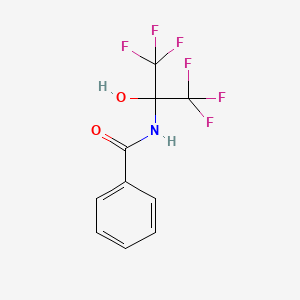

The compound is also involved in novel chemical reactions, such as the Zirconium-Catalyzed C–H Alumination of Polyolefins, Paraffins, and Methane. This process affords versatile organoaluminum compounds and showcases a method for the direct activation of C–H bonds in saturated hydrocarbons, indicating the compound's role in advancing material science and catalysis research (Kanbur et al., 2023).

Safety And Hazards

The safety data sheet for a similar compound, H-D-Cys(Trt)-OH, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate protective equipment when handling this compound .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-GNAFDRTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Cys(trt)-otbu hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(pyridin-2-yloxy)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2798852.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine](/img/structure/B2798858.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)

![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2798872.png)